Tetrapropylammonium bisulfate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrapropylammonium bisulfate can be synthesized by reacting sodium tetra-n-propyl amide with sulfuric acid. The reaction involves adding sulfuric acid to a solution of sodium tetra-n-propyl amide, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Acid-Base Reactions

The bisulfate ion (HSO₄⁻) enables TPAB to act as a Brønsted acid or base :

-

Acidic behavior : Donates protons to form sulfate (SO₄²⁻) in basic media:

-

Basic behavior : Accepts protons in acidic environments to form sulfuric acid (H₂SO₄).

TPAB’s amphoteric nature is critical in pH-dependent applications , such as adjusting mobile-phase acidity in ion-pair chromatography .

Ion-Pairing Mechanisms in Chromatography

TPAB enhances chromatographic resolution by forming ion pairs with analytes:

For example, TPAB facilitates the separation of heparin disaccharides by masking sulfate groups, improving peak symmetry .

Key Reactions:

-

Oxidation of alcohols : TPAB activates oxidants like TPAP (tetrapropylammonium perruthenate) for selective alcohol-to-ketone conversions .

-

Sulfation reactions : Enhances electrophilicity of dimethyl sulfate (DMS) via proton donation, enabling efficient sulfation of alcohols :

-

Hydrolysis of aziridines : Catalyzes ring-opening under mild conditions, yielding β-amino alcohols with >85% efficiency .

Degradation Pathways

Under alkaline conditions, TPAB undergoes Hofmann elimination and nucleophilic degradation :

| Pathway | Mechanism | Products | Source |

|---|---|---|---|

| Hofmann elimination | Abstraction of β-hydrogen by OH⁻ | Tripropylamine + propene | |

| Nucleophilic attack | SN2 displacement at methyl groups | Methanol + sulfate derivatives |

H–D exchange experiments confirm ylide intermediates during degradation, consistent with tetraalkylammonium decay mechanisms .

Stability and Solubility

TPAB’s reactivity is influenced by its physical properties:

| Property | Value/Condition | Impact on Reactivity | Source |

|---|---|---|---|

| Melting point | 158–160°C | Stable below 150°C | |

| Solubility | 55% in H₂O, miscible in polar solvents | Broad solvent compatibility |

Its hygroscopic nature necessitates anhydrous storage to prevent hydrolysis .

Scientific Research Applications

Chromatography

Ion-Pair Reagent in HPLC

TPA-BS is widely recognized for its role as an ion-pair reagent in reversed-phase high-performance liquid chromatography (HPLC). It enhances the separation of ionic and highly polar analytes by forming stable ion pairs with them, which improves their retention on the chromatographic column. The unique structure of TPA-BS allows it to effectively interact with a range of analytes, making it particularly useful for:

- Separation of pharmaceutical compounds : TPA-BS is employed to separate active pharmaceutical ingredients (APIs) from impurities and excipients.

- Environmental analysis : It aids in the detection and quantification of pollutants in water samples by enhancing the chromatographic resolution of polar contaminants .

Catalysis

Catalytic Applications

Recent studies have explored the use of TPA-BS as a catalyst in organic synthesis. Its properties enable it to facilitate various chemical reactions under mild conditions:

- Hydrolysis Reactions : TPA-BS has shown effectiveness in catalyzing the hydrolysis of aziridines and epoxides, leading to the formation of alcohols. This reaction occurs without the need for heavy metals, aligning with green chemistry principles .

- Synthesis of β-amino Alcohols : It serves as a catalyst during the synthesis of β-amino alcohols and 1,2-diols, showcasing its versatility in organic transformations .

Case Study 1: Pharmaceutical Analysis

In a study focusing on the separation of APIs from excipients using HPLC, researchers found that incorporating TPA-BS significantly improved resolution and peak shape compared to traditional methods without ion-pair reagents. The study highlighted its potential for routine analysis in pharmaceutical quality control.

Case Study 2: Environmental Monitoring

Another research project utilized TPA-BS for analyzing pesticide residues in water samples. The results indicated that TPA-BS enhanced the chromatographic performance, allowing for lower detection limits and improved accuracy in quantifying contaminants.

Mechanism of Action

The mechanism by which tetrapropylammonium bisulfate exerts its effects is primarily through ion-pair formation. The tetrapropylammonium cation interacts with the bisulfate anion, forming a stable ion pair. This ion pair can then interact with analytes, enhancing their separation in chromatography. The molecular targets are the analytes being separated, and the pathways involved include the formation and stabilization of ion pairs .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Tetrapropylammonium hydrogensulfate

- Molecular Formula: C₁₂H₂₉NO₄S

- CAS Number : 56211-70-2

- Molecular Weight : 283.43 g/mol

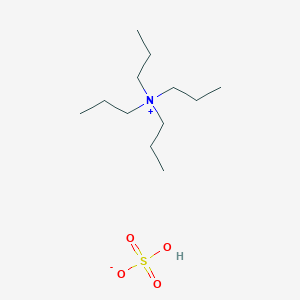

- Structure : Composed of a tetrapropylammonium cation [(CH₃CH₂CH₂)₄N⁺] and a bisulfate anion [HSO₄⁻]. The alkyl chains (propyl groups) confer hydrophobicity, while the bisulfate anion contributes acidity and solubility in polar solvents .

Physical Properties :

- Solubility: Soluble in water, methanol, and dimethyl sulfoxide (DMSO). Solubility is enhanced by heating to 37°C and sonication .

- Storage : Stable at -80°C for 6 months or -20°C for 1 month in anhydrous conditions. Hygroscopic; must be protected from moisture to prevent decomposition .

- Purity : ≥98% (HPLC grade), often used as an ion-pair reagent in chromatography .

Structural and Cationic Comparisons

Key Insights :

- Chain Length Effects : Tetrapropylammonium’s shorter alkyl chains reduce steric hindrance compared to tetrabutylammonium, enabling faster ion-pairing kinetics in chromatography . Conversely, tetrabutylammonium’s longer chains improve membrane permeability in electrochemical applications .

- Cation Acidity : Ammonium bisulfate (NH₄HSO₄) dissociates more readily in water (pKa₂ ≈ 2.0) than this compound, where the quaternary ammonium cation stabilizes the bisulfate anion, reducing acidity .

Functional and Application Comparisons

Key Insights :

- Electrochemical Exfoliation : this compound outperforms tetraheptylammonium analogs in graphene exfoliation due to optimal cation size for intercalation without excessive steric effects .

- Acid Scrubbers : Potassium bisulfate (KHSO₄) shows superior NH₃ removal efficiency compared to NaHSO₄ and this compound, attributed to its higher solubility and reactivity .

Key Insights :

- Toxicity : this compound’s aquatic toxicity (H401) exceeds that of ammonium bisulfate, necessitating stringent waste management .

- Thermal Stability : Decomposes at lower temperatures than sodium bisulfate, limiting high-temperature applications .

Research Findings and Data Tables

Table 1: Dissociation Constants of Bisulfate Salts

| Compound | pKa₁ (HSO₄⁻ → SO₄²⁻) | Solubility in Water (g/100 mL) |

|---|---|---|

| This compound | ~2.5 (estimated) | 45.2 (20°C) |

| Ammonium Bisulfate | 2.0 | 70.4 (20°C) |

| Potassium Bisulfate | 1.9 | 49.0 (20°C) |

Table 2: Chromatographic Performance

| Compound | Retention Time (min) | Peak Symmetry (Asymmetry Factor) |

|---|---|---|

| This compound | 8.2 | 1.1 |

| Tetrabutylammonium Bisulfate | 12.7 | 1.3 |

Biological Activity

Tetrapropylammonium bisulfate (TPA-BS) is an ionic compound with the chemical formula . It is primarily recognized for its role as an ion-pair reagent in chromatography, enhancing the separation of ionic and polar substances. However, its biological activity has garnered interest in various fields, particularly in pharmacology and environmental science.

TPA-BS is synthesized by reacting sodium tetra-n-propyl amide with sulfuric acid. This compound exhibits properties typical of ionic liquids, such as low volatility and high thermal stability, which facilitate its use in various applications, including biological studies . The mechanism of action for TPA-BS primarily involves ion-pair formation, where the tetrapropylammonium cation interacts with the bisulfate anion, forming stable complexes that can influence biological systems.

Biological Activity Overview

The biological activity of TPA-BS can be categorized into several key areas:

- Antimicrobial Properties : Research indicates that TPA-BS exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial membranes and inhibit growth .

- Cell Toxicity : While TPA-BS has beneficial applications, it also poses risks. It is classified as a skin irritant (Category 2) and an eye irritant (Category 2A), suggesting caution in handling due to potential adverse effects on human health.

- Environmental Impact : TPA-BS has been studied for its effects on aquatic organisms. For instance, its toxicity levels have been assessed through bioassays involving species like Daphnia magna and Scenedesmus obliquus, which are important indicators of environmental health .

Antimicrobial Activity

A study examining the antimicrobial properties of TPA-BS demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be effective at concentrations exceeding 500 µM for various bacterial strains. This suggests potential applications in pharmaceutical formulations aimed at combating infections .

Cytotoxicity Assessments

In vitro studies have evaluated the cytotoxic effects of TPA-BS on human cell lines such as HeLa and MCF-7. The effective concentration resulting in a 50% reduction in cell viability (EC50) was observed to be around 500 µM for HeLa cells, indicating a moderate level of cytotoxicity that necessitates further investigation into its safety profile for therapeutic use .

Environmental Toxicity Studies

The environmental implications of TPA-BS have been assessed through ecotoxicological studies. For example, a study reported EC50 values for Daphnia magna at approximately 70 µM, indicating a significant impact on aquatic life even at relatively low concentrations. These findings highlight the need for careful management of TPA-BS usage to mitigate ecological risks .

Data Tables

| Biological Activity | Test Organism | EC50/MIC (µM) | Remarks |

|---|---|---|---|

| Antimicrobial | Escherichia coli | >500 | Effective against Gram-negative bacteria |

| Cytotoxicity | HeLa cells | 500 | Moderate cytotoxicity observed |

| Environmental Toxicity | Daphnia magna | 70 | Significant impact on aquatic life |

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of tetrapropylammonium bisulfate be verified experimentally?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR spectra in DO to confirm the presence of tetrapropylammonium cations (δ ~1.0–1.6 ppm for methylene groups, δ ~3.2–3.4 ppm for N-CH groups) .

- Infrared (IR) Spectroscopy : Identify characteristic bisulfate (HSO) peaks at ~1050 cm (S-O stretching) and ~880 cm (S-OH bending) .

- Elemental Analysis : Verify stoichiometry using C, H, N, and S percentages (theoretical molecular weight: 283.43 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to risks of respiratory irritation (H335), severe eye damage (H318), and aquatic toxicity (H401) .

- Waste Disposal : Collect contaminated waste separately and transfer to licensed hazardous waste facilities to comply with environmental regulations .

- Storage : Store in airtight containers at room temperature to prevent hygroscopic degradation .

Q. What are the key physicochemical parameters influencing its solubility and stability in aqueous solutions?

- Methodology :

- Solubility Testing : Conduct gravimetric analysis in solvents like water, ethanol, or THF under controlled humidity (due to hygroscopicity) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to monitor decomposition (melting point: 158–160°C) and identify degradation products (e.g., SO gases above 200°C) .

Advanced Research Questions

Q. How does this compound function as an electrolyte in electrochemical exfoliation of 2D materials?

- Methodology :

- Electrochemical Setup : Use this compound (0.1–1 M in water) as a cationic electrolyte with a Pt cathode and graphite anode. Apply 5–10 V to intercalate cations into layered materials .

- Exfoliation Efficiency : Quantify yield via Raman spectroscopy or atomic force microscopy (AFM) to assess monolayer formation .

- Contradiction Resolution : Compare results with other quaternary ammonium salts (e.g., tetrabutylammonium) to explain variations in intercalation kinetics .

Q. What role does this compound play in stabilizing lead halide perovskites?

- Methodology :

- Defect Passivation : Incorporate 0.5–2 wt% this compound during perovskite synthesis. Use photoluminescence (PL) spectroscopy to measure reduced non-radiative recombination .

- Stability Testing : Expose films to 85°C/85% RH and track degradation via X-ray diffraction (XRD) to validate enhanced moisture resistance .

Q. How do thermal decomposition kinetics of this compound inform its application limits?

- Methodology :

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to TGA data (heating rates: 10–20°C/min). Calculate activation energy (~162–271 kJ/mol) and reaction order (~1.7–1.8) for decomposition steps .

- Contradiction Analysis : Address discrepancies in stability thresholds by comparing inert (N) vs. oxidative (air) atmospheres .

Q. Key Research Challenges

- Contradictions in Stability Data : Differences in reported decomposition temperatures (e.g., 160°C vs. 200°C) may arise from experimental conditions (humidity, heating rate). Replicate studies under controlled environments .

- Ecotoxicological Impact : Despite H401 classification, limited data exist on long-term aquatic toxicity. Conduct OECD 201/202 tests to refine risk assessments .

Properties

IUPAC Name |

hydrogen sulfate;tetrapropylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXJKKOSZCHGEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585012 | |

| Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56211-70-2 | |

| Record name | Tetrapropylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56211-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.